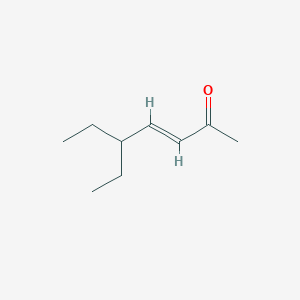

5-ethylhept-3-en-2-one

説明

Structure

3D Structure

特性

CAS番号 |

147224-13-3 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC名 |

(E)-5-ethylhept-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+ |

InChIキー |

MTNXTOAQNAWJRM-VOTSOKGWSA-N |

SMILES |

CCC(CC)C=CC(=O)C |

異性体SMILES |

CCC(CC)/C=C/C(=O)C |

正規SMILES |

CCC(CC)C=CC(=O)C |

他のCAS番号 |

71648-42-5 |

ピクトグラム |

Irritant |

同義語 |

3-Hepten-2-one, 5-ethyl-, (3E)- (9CI) |

製品の起源 |

United States |

Methodologies for the Synthesis of 5 Ethylhept 3 En 2 One and Analogous Unsaturated Ketones

Catalytic Strategies in Enone Synthesis

The development of novel catalytic systems has been instrumental in advancing the synthesis of unsaturated ketones. These strategies often provide milder and more efficient alternatives to classical methods, enabling the construction of intricate molecular architectures.

N-Heterocyclic Carbene and Palladium Co-catalyzed Approaches for β,γ-Unsaturated Ketones

A synergistic catalytic system utilizing both N-heterocyclic carbenes (NHCs) and palladium has emerged as a powerful tool for the synthesis of β,γ-unsaturated ketones. This dual catalytic approach combines the unique reactivity of each catalyst to achieve transformations that are not possible with either catalyst alone.

In this methodology, the NHC catalyst activates an aldehyde through the formation of a Breslow intermediate, which acts as a nucleophile. Concurrently, the palladium catalyst activates an allylic electrophile, such as an allylic amine or alcohol, to form a π-allyl palladium complex. The subsequent coupling of these two activated species yields the desired β,γ-unsaturated ketone. rsc.org

A proposed mechanism for the NHC/Pd synergistic catalysis involves the initial formation of the nucleophilic Breslow intermediate from the aldehyde and the NHC. rsc.org In parallel, the palladium catalyst generates a π-allyl palladium complex from the allylic partner. The convergence of these two catalytic cycles is facilitated by the nucleophilic attack of the Breslow intermediate on the π-allyl palladium complex, leading to the formation of the β,γ-unsaturated ketone. rsc.org

Researchers have successfully applied this strategy to the coupling of aliphatic aldehydes with allylic amines and allylic alcohols. For instance, the use of Pd(TFA)2 as the palladium catalyst and a specific diphosphine ligand was found to be optimal for the synthesis of β,γ-unsaturated ketones from allylic amines. rsc.org Thiazolium-based NHCs were found to be compatible with this transformation. rsc.org

| Catalyst System | Aldehyde | Allylic Partner | Product | Ref. |

| NHC/Pd(TFA)2-DIPPF | Aliphatic Aldehydes | Allylic Amines | β,γ-Unsaturated Ketones | rsc.org |

| NHC/Pd | Aliphatic Aldehydes | Allylic Alcohols | β,γ-Unsaturated Ketones | rsc.org |

Iron-Catalyzed Cross-Coupling and Condensation Methodologies (Oppenauer Oxidation and Claisen-Schmidt Reaction)

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed reactions provide more sustainable alternatives to methods relying on precious metals.

Oppenauer-Type Oxidation: The Oppenauer oxidation is a method for the selective oxidation of secondary alcohols to ketones. While traditionally employing aluminum alkoxides, iron-catalyzed versions have been developed. This method is particularly useful for the oxidation of substrates that are sensitive to acidic conditions. The reaction typically involves an iron catalyst and a hydrogen acceptor, such as acetone or a more reactive aldehyde like furfural.

Claisen-Schmidt Reaction: The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a reliable method for the synthesis of chalcones and other α,β-unsaturated ketones. wikipedia.org While typically base-catalyzed, efforts have been made to develop metal-catalyzed versions to improve efficiency and selectivity. Iron catalysts have been explored for this purpose, offering a greener approach to this classic transformation. The reaction proceeds by the enolate of the ketone adding to the aromatic aldehyde, followed by dehydration to yield the conjugated enone.

Acceptor-Less Dehydrogenative Coupling of Alcohols in Enone Formation

Acceptor-less dehydrogenative coupling (ADC) of alcohols has emerged as a highly atom-economical and environmentally benign method for the synthesis of carbonyl compounds. rsc.org This process involves the dehydrogenation of an alcohol to an aldehyde or ketone with the liberation of hydrogen gas as the only byproduct. ethz.chthieme.de When applied to the synthesis of enones, this strategy often involves the coupling of a primary or secondary alcohol with another molecule, such as another alcohol or an alkyne.

The mechanism of ADC reactions typically involves the cooperation between a metal center and acidic or basic sites on a catalyst support or ligand. rsc.org Supported transition-metal catalysts are often employed for these transformations. rsc.org The reaction is initiated by the dehydrogenation of an alcohol to form an aldehyde intermediate. rsc.org This aldehyde can then undergo further reactions, such as condensation with another molecule, to form the final enone product.

Ruthenium-Mediated Olefin Metathesis for Conjugated Enones

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become a powerful tool in synthetic chemistry. Ruthenium-based catalysts are widely used for this transformation due to their high activity and functional group tolerance. Ene-yne cross-metathesis (EYCM) is a specific type of metathesis that reacts an alkene with an alkyne to produce a 1,3-diene. organic-chemistry.org This methodology can be adapted for the synthesis of conjugated enones.

In a typical EYCM reaction for enone synthesis, an enol ether can be reacted with an alkyne in the presence of a ruthenium catalyst. nih.gov This regioselectively forms an electron-rich diene, which can be a precursor to α,β-unsaturated ketones. nih.gov The catalytic cycle is believed to involve the formation of a ruthenium carbene, which then reacts with the alkyne and the alkene in a stepwise manner to generate the conjugated diene product. organic-chemistry.org

| Catalyst | Alkene Partner | Alkyne Partner | Product Type | Ref. |

| Ruthenium Carbene | Enol Ether | Terminal/Internal Alkyne | Electron-rich Diene | nih.gov |

| Ruthenium Carbene | Styrene | Propargylic Benzoate | 1,3-Disubstituted 1,3-diene | beilstein-journals.org |

Rhodium-Catalyzed Olefin Isomerization of β,γ-Unsaturated Ketones

Rhodium catalysts have been shown to be effective in the isomerization of olefins. This capability can be harnessed to convert β,γ-unsaturated ketones into their more thermodynamically stable α,β-conjugated isomers. This transformation is valuable as it allows for the synthesis of conjugated enones from readily accessible non-conjugated precursors.

The mechanism of this isomerization often involves the coordination of the rhodium catalyst to the double bond of the β,γ-unsaturated ketone. Subsequent migratory insertion and β-hydride elimination steps facilitate the movement of the double bond into conjugation with the carbonyl group. This process provides a strategic approach to access α,β-unsaturated ketones that might be difficult to synthesize directly. For example, rhodium(I) catalysts have been used for the sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes to furnish a variety of polysubstituted α,β-unsaturated ketones. acs.org

Directed Synthesis of Enones with Specific Structural Motifs

The catalytic methodologies described above can be strategically employed to synthesize enones with specific structural features, such as defined substitution patterns and stereochemistry. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the regioselectivity and stereoselectivity of the reaction, allowing for the directed synthesis of a target enone.

For example, in the synthesis of a molecule like 5-ethylhept-3-en-2-one, a cross-coupling strategy could be envisioned. A palladium-catalyzed reaction, for instance, could potentially couple a vinyl metallic species with an appropriate acyl halide or a related electrophile to construct the enone backbone. The geometry of the double bond could be controlled by the specific catalytic system and reaction parameters chosen.

Furthermore, directed C-H activation strategies are increasingly being used to functionalize molecules at specific positions. A rhodium-catalyzed C-H bond addition of an aromatic ketone to an α,β-unsaturated ketone can afford β-aryl carbonyl compounds, where the ketone's carbonyl group acts as a directing group. mdpi.com This level of control is essential for the efficient and selective synthesis of complex enone-containing molecules.

Preparation of α,β-Unsaturated Ketones Bearing Trifluoromethyl Groups

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the synthesis of α,β-unsaturated ketones bearing trifluoromethyl groups has garnered considerable attention. One common strategy involves the trifluoroacetylation of electron-rich alkenes, such as vinyl ethers and enamines, with trifluoroacetic anhydride (B1165640). mdpi.com This method proceeds readily at room temperature to yield β-trifluoroacetylated compounds in high yields. mdpi.com

Another approach is the Knoevenagel condensation of aldehydes with trifluoroacetoacetates. mdpi.com For instance, the reaction of aldehydes with trifluoroacetoacetates in the presence of silica gel functionalized with amino groups and p-toluenesulfonic acid can produce α-alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones. mdpi.com Organometallic reagents also play a role in the synthesis of these compounds. While the reaction of phenylvinylmagnesium bromide with trifluoroacetic acid gives a low yield of the desired product, the use of organolithium compounds has proven to be more effective, providing higher yields of trifluoromethyl-containing ketones. mdpi.com

A variety of methods for the synthesis of trifluoromethyl ketones have been developed, including the trifluoromethylation of carboxylic acids and their derivatives. organic-chemistry.orgbeilstein-journals.org For example, a straightforward method for the formation of trifluoromethyl ketones from methyl esters using fluoroform (HCF3) has been reported. beilstein-journals.org

| Reactants | Reagents | Product Type | Yield |

| Aldehydes, Trifluoroacetoacetates | Silica gel with amino groups, p-toluenesulfonic acid | α-alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones | Moderate |

| Phenylvinylmagnesium bromide, Trifluoroacetic acid | - | 1,1,1-trifluoro-4-phenylbut-3-en-2-one | Low |

| Organolithium compounds, Trifluoroacetic acid derivatives | - | Trifluoromethyl-containing ketones | High |

| Methyl esters, Fluoroform (HCF3) | KHMDS, triglyme | Trifluoromethyl ketones | Up to 92% beilstein-journals.org |

Wittig Olefination and Related Phosphonium Ylide Chemistry for Unsaturated Ketones

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org This reaction utilizes a phosphonium ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base. wikipedia.orglibretexts.org The ylide then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide. organic-chemistry.org

For the synthesis of α,β-unsaturated ketones, a stabilized phosphonium ylide containing a carbonyl group is often employed. youtube.comechemi.com These stabilized ylides are less reactive than their non-stabilized counterparts and tend to produce the (E)-alkene with high selectivity. wikipedia.orgechemi.com The reaction can be performed by first halogenating a ketone at the α-position, followed by reaction with a phosphine to form the phosphonium salt. youtube.com Deprotonation of this salt with a moderate base in the presence of an aldehyde then generates the α,β-unsaturated ketone. youtube.com

The general steps for synthesizing an α,β-unsaturated ketone via the Wittig reaction are:

α-Halogenation of a ketone: Introduction of a halogen atom at the α-position of a ketone. youtube.com

Formation of a phosphonium salt: Reaction of the α-halo ketone with a phosphine, such as triphenylphosphine. wikipedia.orgyoutube.com

Generation of the phosphonium ylide: Deprotonation of the phosphonium salt using a base. wikipedia.orgyoutube.com

Reaction with an aldehyde: The ylide reacts with an aldehyde to form the α,β-unsaturated ketone. organic-chemistry.orgyoutube.com

| Reactant 1 | Reactant 2 | Key Reagent | Product | Stereoselectivity |

| Aldehyde | Stabilized Phosphonium Ylide | Base (e.g., NaH, NaOMe) | (E)-α,β-Unsaturated Ketone | High (E)-selectivity wikipedia.orgechemi.com |

| Ketone | Stabilized Phosphonium Ylide | Base (e.g., NaH, NaOMe) | (E)-α,β-Unsaturated Ketone | High (E)-selectivity wikipedia.orgechemi.com |

Condensation Reactions Involving Alkenyl Trichloroacetates

A stereoselective method for the synthesis of α,β-unsaturated ketones involves the condensation reaction between alkenyl trichloroacetates and aldehydes. acs.orgnih.gov This reaction is catalyzed by dibutyltin dimethoxide in the presence of methanol and offers an alternative to the classical Claisen-Schmidt condensation. acs.org The use of a tin catalyst allows for milder reaction conditions and can lead to high product selectivity. acs.org

The reaction proceeds via a tandem aldol condensation/dehydration mechanism. acs.org This method has been successfully applied to the synthesis of various α,β-unsaturated ketones in high yields. For example, the reaction of the alkenyl trichloroacetate derived from cyclohexanone with an aldehyde in the presence of the tin catalyst yields the corresponding α,β-unsaturated ketone. acs.org This methodology has been shown to be effective for both cyclic and acyclic substrates. acs.org

| Alkenyl Trichloroacetate Source | Aldehyde | Catalyst | Product | Yield |

| Cyclic Ketone | Benzaldehyde | Dibutyltin dimethoxide | α,β-Unsaturated Ketone | High acs.org |

| Acyclic Ketone | Benzaldehyde | Dibutyltin dimethoxide | α,β-Unsaturated Ketone | High acs.org |

Enone Generation via Lithium Enolates and Sulfinimidoyl Chlorides

A one-pot procedure for the synthesis of α,β-unsaturated ketones from saturated ketones involves the use of lithium enolates and N-tert-butyl phenylsulfinimidoyl chloride. organic-chemistry.orgorganic-chemistry.org This method provides a mild and efficient route to enones in good to excellent yields. organic-chemistry.org The reaction is initiated by the formation of a lithium enolate from the starting ketone, which is then treated with N-tert-butyl phenylsulfinimidoyl chloride. organic-chemistry.org

This reagent acts as a good electrophile, and the sulfimide S=N bond is attacked by the nucleophilic enolate. wikipedia.org The resulting intermediate contains a basic nitrogen atom that can abstract an α-hydrogen, leading to the formation of a new double bond and the desired α,β-unsaturated ketone. wikipedia.org This method has been successfully applied to both cyclic and acyclic ketones, with (E)-isomers being the predominant products for acyclic systems. organic-chemistry.org The reaction is typically carried out at low temperatures, such as -78 °C, making it suitable for substrates with labile functional groups. organic-chemistry.org

| Starting Ketone | Reagents | Product | Yield |

| Cyclohexanone | 1. Lithium diisopropylamide (LDA) 2. N-tert-butyl phenylsulfinimidoyl chloride | Cyclohexenone | 93% organic-chemistry.org |

| Acyclic Ketones | 1. LDA 2. N-tert-butyl phenylsulfinimidoyl chloride | (E)-α,β-Unsaturated Ketones | Good to Excellent organic-chemistry.org |

Palladium-Catalyzed Saegusa Oxidation of Enol Ethers

The Saegusa-Ito oxidation is a well-established method for the synthesis of α,β-unsaturated carbonyl compounds from silyl (B83357) enol ethers. nrochemistry.comwikipedia.orgchemistry-reaction.com The reaction typically involves the treatment of a silyl enol ether with a palladium(II) salt, such as palladium(II) acetate, to generate the corresponding enone. wikipedia.orgsynarchive.com The mechanism involves the coordination of palladium to the enol olefin, followed by the loss of the silyl group to form an oxoallyl-palladium complex. wikipedia.orgchemistry-reaction.com Subsequent β-hydride elimination yields a palladium hydride enone complex, which then undergoes reductive elimination to afford the final product. wikipedia.org

For acyclic substrates, the Saegusa-Ito oxidation exclusively yields the thermodynamically more stable (E)-olefin product. wikipedia.org The reaction has been widely used in the synthesis of complex molecules due to its mild conditions and tolerance of various functional groups. wikipedia.org While the original procedure often required stoichiometric amounts of palladium, catalytic variants have been developed to improve the cost-effectiveness of the reaction. wikipedia.orgnih.gov

| Substrate | Catalyst | Co-oxidant (optional) | Product | Stereoselectivity |

| Silyl enol ether | Palladium(II) acetate | Benzoquinone | α,β-Unsaturated Ketone | (E)-selective for acyclic substrates wikipedia.org |

| Cyclic silyl enol ether | Palladium(II) acetate | - | Cyclic α,β-Unsaturated Ketone | N/A |

Chemoenzymatic and Biocatalytic Approaches to Chiral Enones

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of chemoenzymatic and biocatalytic methods for the synthesis of chiral molecules. These approaches offer the potential for high selectivity and sustainability compared to traditional chemical methods.

Enzymatic Desaturation Systems Utilizing Flavoenzymes for Chiral Enone Synthesis

A promising biocatalytic approach for the synthesis of chiral enones involves the use of enzymatic desaturation systems based on flavin-dependent ene-reductases. x-mol.net These enzymes can be engineered to catalyze the desymmetrization of prochiral ketones, such as cyclohexanones, to produce chiral cyclohexenones with high enantioselectivity. x-mol.net This method provides access to valuable chiral building blocks that contain quaternary stereocenters. x-mol.net

The enzymatic desaturation is believed to proceed through the formation and stabilization of an enolate intermediate within the enzyme's active site. x-mol.net By leveraging insights from experimental and computational studies, it has been possible to develop biocatalytic strategies for the synthesis of enones via the reductive desymmetrization of cyclohexadienones, which can yield the opposite enantiomer compared to the desaturation system. x-mol.net This highlights the enantiodivergence and broad applicability of these flavin-based desymmetrization approaches. x-mol.net The use of enzymes for these transformations offers a green and selective alternative to traditional chemical methods for carbonyl desaturation. chemrxiv.org

| Substrate | Enzyme System | Product | Key Advantage |

| Prochiral Cyclohexanones | Flavin-dependent ene-reductases | Chiral Cyclohexenones | High enantioselectivity, access to quaternary stereocenters x-mol.net |

| Cyclohexadienones | Flavin-dependent ene-reductases | Chiral Enones (opposite enantiomer) | Enantiodivergent synthesis x-mol.net |

Asymmetric Synthesis from Chiral Diols and Aromatic Precursors

The enantioselective synthesis of unsaturated ketones can be achieved through the use of chiral auxiliaries and catalysts. Chiral diols, for instance, have proven effective in catalyzing the asymmetric allylboration of ketones. This method facilitates the formation of chiral homoallylic alcohols, which can be subsequently oxidized to the corresponding unsaturated ketones. A notable example involves the use of BINOL-derived diols as catalysts in the reaction of ketones with allyldiisopropoxyborane, yielding products in good yields and high enantiomeric ratios acs.org.

Another powerful strategy involves the asymmetric Michael addition of enolates derived from chiral imidazolidinone carbene complexes to α,β-unsaturated ketones rsc.org. This approach allows for the introduction of chirality at the β-position relative to the carbonyl group, leading to the formation of enantioenriched δ-keto esters.

Furthermore, the direct asymmetric synthesis of β,γ-unsaturated ketones from aromatic precursors has been developed. Copper-catalyzed stereoselective and enantiodivergent syntheses using 1,3-butadienyl silanes and various acyl fluorides provide access to either (Z)- or (E)-β,γ-unsaturated ketones with high enantioselectivity. The geometry of the resulting double bond is controlled by the nature of the silyl group on the diene nih.gov.

| Catalyst/Auxiliary | Reactants | Product Type | Key Features |

| Chiral BINOL-derived diols | Ketones, Allyldiisopropoxyborane | Chiral homoallylic alcohols (precursors to unsaturated ketones) | High yields and enantiomeric ratios acs.org. |

| Chiral imidazolidinone carbene complexes | Enolates, α,β-unsaturated ketones | Enantioenriched δ-keto esters | High induction of chirality rsc.org. |

| Copper/(S,S)-Ph-BPE ligand | 1,3-Butadienyl silanes, Acyl fluorides | (Z)- or (E)-β,γ-Unsaturated ketones | High Z- or E-selectivity and excellent enantioselectivity nih.gov. |

Chemoenzymatic Pathways to Chiral Hydroxyenones and Acetoxyenones

Chemoenzymatic methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis to produce valuable chiral building blocks. These strategies are particularly effective for the synthesis of chiral hydroxyenones and acetoxyenones, which are important precursors for various bioactive compounds dergipark.org.trresearchgate.netdergipark.org.tr.

A common approach begins with the chemical synthesis of a prochiral precursor, such as a 1,3-diketone, which is then subjected to enzymatic modification. For example, 3-methoxy-cyclohex-2-enone can be prepared from a 1,3-diketone and subsequently converted to an α-acetoxy enone through chemical acetylation dergipark.org.trdergipark.org.tr. The enzymatic deacetylation of this α-acetoxy enone can then yield a chiral α-hydroxy ketone dergipark.org.tr. Biocatalytic reduction reactions, employing enzymes like dehydrogenases, can be performed on these chiral substrates to achieve high chemo- and enantioselectivity dergipark.org.tr.

Lipases are another class of enzymes widely used in chemoenzymatic synthesis for kinetic resolution of racemic mixtures. For instance, the enantiomers of pharmacologically interesting α'-acetoxy and α'-hydroxy-α-methoxy cyclic enones can be synthesized from α-hydroxy cyclic enones. This involves protection of 1,2-diketones, manganese(III) acetate-mediated acetoxylation, followed by enzyme-mediated hydrolysis of the resulting α'-acetoxy enones to give products with high enantiomeric excesses researchgate.net.

| Starting Material | Key Chemical Step | Key Enzymatic Step | Product |

| 1,3-Diketone | Synthesis of 3-methoxy-cyclohex-2-enone | Deacetylation of α-acetoxy enone | Chiral α-hydroxy ketone dergipark.org.tr. |

| α-Hydroxy cyclic enones | Manganese(III) acetate-mediated acetoxylation | Lipase-mediated hydrolysis | Enantiopure α'-acetoxy and α'-hydroxy enones researchgate.net. |

Acylation and Organometallic Routes to Unsaturated Ketones

The Knoevenagel condensation is a classic and versatile method for the formation of carbon-carbon double bonds, frequently employed in the synthesis of α,β-unsaturated ketones (enones) wikipedia.orgscienceinfo.compurechemistry.org. The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction wikipedia.orgscienceinfo.com. A weak base, such as an amine, is typically used as a catalyst to deprotonate the active methylene (B1212753) compound, forming a resonance-stabilized enolate wikipedia.orgscienceinfo.com. This enolate then attacks the carbonyl carbon of an aldehyde or ketone.

This methodology is widely recognized for the synthesis of electrophilic olefins and conjugated enones, which are important intermediates in various synthetic pathways scienceinfo.com. For instance, the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as a malonic ester or a β-diketone, in the presence of a base, leads to the formation of an α,β-unsaturated carbonyl compound purechemistry.org. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation wikipedia.orgorganic-chemistry.org.

Organometallic reagents, particularly organolithium compounds and Grignard reagents, provide powerful tools for the synthesis of unsaturated ketones. These reagents can react with a variety of electrophiles to form new carbon-carbon bonds.

The reaction of organolithium reagents with carboxylic acids offers a direct route to ketones researchgate.net. This method is applicable to the synthesis of both symmetrical and unsymmetrical acyclic ketones researchgate.net. In the context of unsaturated ketones, organolithium reagents can add to α,β-unsaturated systems. The regioselectivity of this addition (1,2- vs. 1,4-addition) is a key consideration. While some organolithium reagents, like PhLi, may favor direct 1,2-addition to the carbonyl carbon, Gilman cuprates (e.g., Me₂CuLi) typically favor 1,4-conjugate addition to the β-carbon of the unsaturated system askfilo.com.

Grignard reagents are also widely used for the synthesis of unsaturated ketones. They can react with enaminones, for example, to produce α,β-unsaturated ketones in good yields tandfonline.com. The reaction of Grignard reagents with α,β-unsaturated ketones can also proceed via either 1,2- or 1,4-addition, with the outcome often influenced by steric factors and the presence of catalysts like copper salts, which generally favor 1,4-addition dalalinstitute.comorganic-chemistry.org. A copper-catalyzed cascade addition of vinyl Grignard reagents to esters provides an efficient route to γ,δ-unsaturated ketones, also known as homoallylic ketones nih.govacs.org. This process involves the formation of a tetrahedral intermediate which then collapses, followed by a conjugate addition to the resulting enone nih.gov.

| Organometallic Reagent | Substrate | Product Type | Key Features |

| Organolithium | Carboxylic Acid | Acyclic Ketone | Direct conversion of carboxylic acid to ketone researchgate.net. |

| Organolithium (e.g., PhLi) | Unsaturated Ketone | Alcohol (from 1,2-addition) | Nucleophilic attack at the carbonyl carbon askfilo.com. |

| Organocuprate (e.g., Me₂CuLi) | Unsaturated Ketone | Ketone (from 1,4-addition) | Nucleophilic attack at the β-carbon askfilo.com. |

| Grignard Reagent | Enaminone | α,β-Unsaturated Ketone | Good yields for both cyclic and aliphatic ketones tandfonline.com. |

| Vinyl Grignard Reagent (with Cu catalyst) | Ester | γ,δ-Unsaturated Ketone | Cascade reaction with high yields nih.govacs.org. |

Advanced Reaction Mechanisms and Reactivity Profiles of Unsaturated Ketones

Mechanistic Investigations of Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. For unsaturated ketones like 5-ethylhept-3-en-2-one, innovative strategies have been developed to manipulate their inherent reactivity and forge new bonds with precision.

Umpolung Catalysis in Enone Synthesis Pathways

Umpolung, or polarity inversion, transforms the normal reactivity of a functional group, enabling otherwise inaccessible synthetic routes. wikipedia.org In the context of α,β-unsaturated ketones, the β-carbon is naturally electrophilic. Umpolung strategies aim to reverse this, making it nucleophilic. N-Heterocyclic carbene (NHC) catalysis is a prominent example of achieving this transformation. nih.govresearchgate.net

The mechanism involves the initial addition of the NHC to the β-carbon of an enone. This generates a Breslow-type intermediate which can then tautomerize to form a β-azolium ylide. This ylide effectively acts as a β-anionic (nucleophilic) intermediate. researchgate.net This catalytically generated nucleophile can then react with various electrophiles. For instance, this strategy has been successfully employed in the enantioselective synthesis of 2-aryl propionates. nih.gov A proposed mechanism for this type of transformation is outlined below:

NHC Addition: A chiral NHC catalyst adds to the β-carbon of the α,β-unsaturated ketone.

Intermediate Formation: This addition leads to the formation of a Breslow-type intermediate.

Ylide Generation: The intermediate rearranges to a β-azolium ylide, which is the key nucleophilic species (the umpolung reagent).

Electrophilic Attack: The ylide attacks an electrophile.

Product Release: The product is formed, and the NHC catalyst is regenerated.

This catalytic cycle allows for the enantioselective formation of products by reversing the typical electrophilic nature of the enone's β-position. nih.govresearchgate.net Other methods for generating umpolung reagents involve copper-catalyzed reductive couplings, which can create polarity-reversed allyl nucleophiles for subsequent reactions. nih.govacs.org

Addition-Elimination Mechanisms in Trifluoroacylation Reactions

Trifluoroacylation is a key reaction for introducing the trifluoromethyl (-CF3) group, which can significantly alter a molecule's properties. The reaction of electron-rich olefins, such as vinyl ethers and vinyl sulfides, with trifluoroacetic anhydride (B1165640) provides a pathway to trifluoroacetylated compounds through an addition-elimination mechanism. acs.orgacs.org

Research has shown that the reaction proceeds in two distinct steps rather than a single concerted step. acs.org

Nucleophilic Addition: The electron-rich double bond of a precursor to an enone (like a silyl (B83357) enol ether) attacks the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. This initial step forms a tetrahedral adduct intermediate.

Elimination: Subsequently, a trifluoroacetate (B77799) anion is eliminated from the intermediate, leading to the formation of the trifluoroacetylated product and restoring the carbonyl group.

This stepwise mechanism was confirmed by observing the formation of the initial adducts, which then slowly and spontaneously eliminate trifluoroacetic acid to yield the final α,β-unsaturated trifluoromethyl ketone. acs.org This method avoids the need for base catalysis that is often required in other acylation reactions. The facile release of the trifluoroacetate leaving group is a key driving force for the elimination step.

Conjugate Addition Reactions (Michael Reactions)

Conjugate addition, or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. A nucleophile adds to the β-carbon of the conjugated system, driven by the formation of a stable enolate intermediate. libretexts.orgmasterorganicchemistry.com

Electrophilic Reactivity and Kinetics of Cyclic Enones and α,β-Unsaturated Lactones

The electrophilicity of α,β-unsaturated ketones is a critical factor governing their reactivity in Michael additions. The Mayr-Patz equation, log k = sN(N + E), provides a quantitative scale for comparing the reactivity of various electrophiles (E) and nucleophiles (N). nih.govuni-muenchen.delmu.de Kinetic studies using this framework have revealed interesting trends.

For instance, cyclic enones are generally found to be slightly less reactive electrophiles compared to their acyclic counterparts. researchgate.net This difference in reactivity can be attributed to conformational and steric effects imposed by the ring structure. The electrophilicity parameters (E) for several Michael acceptors have been determined in DMSO, providing a valuable tool for predicting reaction rates. nih.gov

| Michael Acceptor | Electrophilicity (E) |

|---|---|

| Cyclopent-2-en-1-one | -20.6 |

| Cyclohex-2-en-1-one | -22.1 |

| (E)-But-3-en-2-one (Methyl vinyl ketone) | -18.7 |

| (E)-Pent-3-en-2-one | -20.3 |

Data sourced from kinetic measurements in DMSO. The more negative the E value, the lower the electrophilicity. nih.govresearchgate.net

Stereocontrol Aspects in Michael Additions to Enones

Controlling the stereochemical outcome of Michael additions is of paramount importance in synthesis. This has been achieved with remarkable success using both metal-based catalysts and organocatalysts. acs.orgrsc.orgmdpi.comlibretexts.org

Organocatalysis: Chiral secondary amines, such as imidazolidinones, can activate enones towards nucleophilic attack by forming a transient iminium ion. This activation lowers the LUMO of the enone, facilitating the addition. Simultaneously, a nucleophile (e.g., an aldehyde) can be activated by the same or a different catalyst to form a reactive enamine. acs.orgnih.gov The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high enantioselectivity. Bifunctional catalysts, which can activate both the nucleophile and the electrophile through mechanisms like hydrogen bonding, are particularly effective. nih.govnih.gov

Metal Catalysis: Chiral complexes of metals like copper and rhodium are widely used to catalyze asymmetric conjugate additions. rsc.orglibretexts.orgresearchgate.net For example, copper(I) complexes with chiral ligands like Josiphos can catalyze the addition of organoboron reagents to enones with excellent enantioselectivity (up to 96% ee). rsc.org The mechanism involves the formation of a chiral copper-nucleophile species that adds to the enone within the chiral coordination sphere of the metal, thereby controlling the facial selectivity of the attack.

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and stereoselectivity in these transformations.

Thiol-Trapping and Transient Covalent Binding Mechanisms

The conjugate addition of thiols to α,β-unsaturated ketones is a reaction of significant biological and pharmaceutical relevance, as it is a key mechanism by which many drugs form covalent bonds with cysteine residues in target proteins. nih.govnih.govresearchgate.net

The mechanism typically proceeds via a base-catalyzed pathway where a base (e.g., an amino acid residue in an enzyme active site) deprotonates the thiol (R-SH) to form a more nucleophilic thiolate (R-S⁻). nih.govresearchgate.net The thiolate then attacks the electrophilic β-carbon of the enone, forming a transient enolate intermediate which is subsequently protonated to yield the final thioether adduct. researchgate.net

The reversibility of this reaction is a critical aspect. While the addition is often thermodynamically favorable, the reverse elimination reaction can also occur. The stability of the resulting covalent adduct and the kinetics of the forward and reverse reactions determine whether the binding is effectively permanent (irreversible) or transient (reversible). acs.orgacs.org

Factors influencing reversibility include:

Electronic Effects: Placing an additional electron-withdrawing group at the α-position of the enone can stabilize the anionic transition state of the addition, but it can also destabilize the final neutral adduct, making the reverse elimination reaction faster and more favorable. acs.org

Steric Effects: Substituents on the α or β carbons of the enone can influence both the rate of addition and the stability of the adduct. Bulky groups can disfavor the addition due to steric hindrance and can also destabilize the product relative to the reactant, lowering the exothermicity of the reaction. acs.orgsemanticscholar.org

This ability to tune the reactivity and reversibility of thiol additions is a key principle in the design of covalent drugs, allowing for potent and selective target engagement while potentially minimizing off-target effects. nih.govacs.org

Reduction and Hydrogenation Mechanisms

The reduction of α,β-unsaturated ketones, such as this compound, is a fundamental transformation in organic synthesis that can proceed via several pathways, primarily targeting the carbon-carbon double bond (1,4-conjugate addition) or the carbonyl group (1,2-addition). The choice of catalyst, reagents, and reaction conditions dictates the chemoselectivity and stereoselectivity of the outcome.

Iridium-Catalyzed Asymmetric Hydrogenation of Enones: Chemoselectivity and Stereoselectivity

Asymmetric hydrogenation is a powerful method for preparing optically active compounds. For conjugated enones, iridium-based catalysts are particularly effective. acs.orgdiva-portal.org The use of chiral Ir–N,P complexes, for instance, has been shown to be highly efficient for the asymmetric hydrogenation of both α- and β-prochiral trisubstituted enones, achieving excellent enantiomeric excesses (up to 99% ee). acs.org

For a substrate like this compound, which is a β-substituted enone, these catalytic systems are expected to show high levels of stereoinduction. The reaction typically favors the reduction of the C=C double bond over the C=O group, demonstrating high chemoselectivity to yield the corresponding chiral saturated ketone, 5-ethylheptan-2-one. acs.org The mechanism generally involves the coordination of the iridium catalyst to the enone, followed by the stereoselective transfer of hydrogen. Ferrocene-based multidentate phosphine (B1218219) ligands have also been developed for iridium-catalyzed systems, leading to chiral allylic alcohols via 1,2-reduction with high yields and enantioselectivities. rsc.org

Table 1: Representative Stereoselectivity in Iridium-Catalyzed Hydrogenation of β-Prochiral Aromatic Enones This table illustrates the typical efficiency of Ir-N,P catalysts in reactions analogous to the hydrogenation of this compound.

| Catalyst | Substrate Carbonyl Side Chain | Enantiomeric Excess (ee) |

| Catalyst D | Phenyl | 94% |

| Catalyst D | Methyl | 98% |

| Catalyst D | Ethyl | 99% |

| Data sourced from studies on various aromatic enones. acs.org |

Influence of Additives on Enone Hydrogenation Processes

Additives can significantly alter the reactivity and selectivity of hydrogenation reactions. diva-portal.org In the context of iridium-catalyzed hydrogenation of enones, additives like benzamide (B126) have been shown to dramatically switch the reaction pathway. acs.org

Without an additive, a chiral Ir-N,P catalyst might predominantly catalyze the hydrogenation of the C=C bond to produce a chiral ketone. However, the addition of benzamide can facilitate a novel reactivity mode, enabling the hydrogenation of the C=O bond as well. acs.org This leads to a double hydrogenation, converting the enone into a saturated alcohol with two adjacent stereocenters, formed with high diastereoselectivity and enantioselectivity. The proposed role of benzamide is to prolong the lifetime of the active dihydridic iridium intermediate, which would otherwise be prone to deactivation. acs.org This strategy provides a highly efficient protocol for installing two contiguous stereogenic centers in a single step. acs.org

1,4-Reduction Strategies: Hydrosilylation, Organotin Hydride, and Alternative Hydride Sources

The 1,4-reduction (or conjugate reduction) of α,β-unsaturated ketones selectively produces saturated ketones and is a widely used transformation. researchgate.net

Hydrosilylation: This method involves the addition of a silicon-hydride bond across the C=C double bond. Palladium-on-charcoal (Pd/C) is an effective catalyst for the 1,4-hydrosilylation of enones using a silane (B1218182) such as triethylsilane. acs.orgsemanticscholar.org The mechanism is believed to start with the dissociative adsorption of the silane onto the palladium catalyst. The enone is then adsorbed and undergoes O-silylation, followed by a 1,4-hydride addition to yield a silyl enol ether intermediate. acs.orgscispace.com Subsequent hydrolysis affords the saturated ketone. This process is mechanistically similar to catalytic hydrogenation. wikipedia.org

Organotin Hydride: Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are classic reagents for the radical-mediated conjugate reduction of enones. organic-chemistry.orglookchem.com To mitigate the toxicity associated with stoichiometric use of tin reagents, catalytic variants have been developed. In these systems, a catalytic amount of an organotin hydride is used in conjunction with a stoichiometric amount of a less toxic silicon hydride (e.g., PhSiH₃), which regenerates the active tin catalyst in a catalytic cycle. organic-chemistry.orglookchem.comorganic-chemistry.org This approach maintains the unique reactivity of tin radicals while minimizing the amount of tin waste. organic-chemistry.org

Alternative Hydride Sources: A variety of other reagents and catalytic systems can achieve the 1,4-reduction of enones. These include:

Nickel(II) chloride and lithium metal: This system, in the presence of a polymer-supported arene, efficiently reduces α,β-unsaturated carbonyl compounds under mild conditions. organic-chemistry.org

Cobalt Carbonyl: The Co₂(CO)₈–H₂O system has been shown to selectively reduce α,β-unsaturated ketones and aldehydes to the corresponding saturated carbonyl compounds. researchgate.net

Transfer Hydrogenation: Catalytic transfer hydrogenation using sources like formic acid or Hantzsch esters can be employed. Iridium catalysts with specific ligands in water can use formic acid as the hydride source for a selective 1,4-reduction. mdpi.com

Stereoselective Reduction of the Carbonyl Moiety in Unsaturated Ketones

While many methods focus on the 1,4-reduction of the olefin, the stereoselective reduction of the carbonyl group is also crucial for synthesizing chiral alcohols. This can be achieved either by reducing the enone directly to an allylic alcohol (1,2-reduction) or by reducing the saturated ketone product obtained from a prior 1,4-reduction.

For the latter approach, dual catalytic systems or highly versatile single catalysts have been developed. A single Ir-N,P catalyst, in the presence of an additive like benzamide, can perform a highly stereoselective double hydrogenation of both the C=C and C=O bonds of an enone, yielding saturated alcohols with excellent control over two new stereocenters (up to 99% ee, 99:1 d.r.). acs.org

Alternatively, the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide like aluminum isopropoxide, can be rendered stereoselective by employing chiral mediators. google.com While classic reducing agents like sodium borohydride (B1222165) can reduce the carbonyl, achieving high stereoselectivity often requires modified reagents or specific catalysts. wikipedia.org

Cycloaddition Reactions Involving Enones

Cycloaddition reactions are powerful tools for constructing cyclic molecules. Enones are versatile partners in these reactions, capable of participating in various cycloaddition modes depending on the catalyst and reaction partner.

Regioselectivity and Stereochemical Control in Enone Cycloadditions

The [2+2] photocycloaddition between an enone and an alkene is a powerful method for constructing cyclobutane (B1203170) rings. researchgate.net The reaction proceeds in a stepwise manner through a diradical intermediate, rather than a concerted mechanism. wikipedia.org The process begins with the photoexcitation of the enone to a short-lived singlet excited state, which then typically undergoes intersystem crossing to a more stable triplet state. scripps.edu This excited triplet enone interacts with a ground-state alkene to form an exciplex, which evolves into a 1,4-diradical intermediate. Subsequent spin inversion allows for the formation of the second carbon-carbon bond, closing the cyclobutane ring. wikipedia.orgscripps.edu

The regioselectivity of the cycloaddition is governed by two primary factors: steric interactions and electrostatic interactions. wikipedia.org In the excited triplet state, the polarity of the enone is reversed, leading to a partial negative charge on the β-carbon. wikipedia.org Consequently, the initial bond formation is directed by the alignment of the alkene to minimize electrostatic repulsion and steric hindrance. wikipedia.org For a compound like this compound, reaction with an alkene would be influenced by the substituents at the α (position 3) and β (position 4) carbons. The ethyl group at position 5 would also exert significant steric influence.

Stereochemical control, particularly diastereofacial selectivity, is generally high and predictable, with the reaction favoring attack on the less hindered faces of the enone and the alkene. wikipedia.org In intramolecular cycloadditions, the length and substitution of the tether connecting the enone and alkene moieties determine the structure of the product, which can be categorized as "straight" or "bent". wikipedia.org

| Factor | Influence on Cycloaddition | Relevance to this compound |

|---|---|---|

| Excited State Polarity | The β-carbon of the excited enone becomes nucleophilic (partially negative). wikipedia.org | The C4 carbon (β-carbon) would carry a partial negative charge in the excited state, influencing the orientation of the incoming alkene. |

| Steric Hindrance | Bulky substituents on the enone and alkene direct the approach to minimize steric repulsion, favoring the formation of the less crowded cyclobutane. wikipedia.org | The ethyl group at C5 and the methyl group at C2 would sterically hinder specific approaches of an alkene, dictating regiochemistry and stereochemistry. |

| Electrostatic Interactions | The alkene orients itself to minimize repulsion between its dipole and the partial negative charge on the enone's β-carbon. wikipedia.org | An electron-deficient alkene would likely orient its electron-poor center away from the C4 of the excited enone. |

| Ring Strain (for cyclic enones) | Cyclic enones in rings of five atoms or fewer yield cis-fused products, while larger rings can form trans-fused products. wikipedia.orgscripps.edu | Not directly applicable as this compound is an acyclic enone. |

Photochemical Transformations of Enones

Upon irradiation with UV light, enones can undergo a variety of photochemical transformations beyond cycloadditions. These reactions are initiated by the excitation of the enone to a singlet state, which can then intersystem cross to a triplet state, the reactive species in many cases. magadhmahilacollege.org

A significant advancement in aliphatic fluorination is the use of the enone functional group to direct site-selective C-H fluorination upon photoexcitation. nih.gov This method addresses the challenge of selectively fluorinating specific sites in complex molecules. nih.gov The reaction is predicated on the enone's ability, in its excited state, to facilitate an intramolecular hydrogen atom transfer (HAT). nih.gov This process generates a carbon-centered radical, which is then fluorinated. The site of fluorination is determined by the spatial orientation of the carbonyl oxygen relative to the surrounding C-H bonds. nih.gov This technique has been successfully applied to complex polycyclic molecules like steroids. nih.gov

For this compound, the most likely sites for such a directed fluorination would be the γ- and δ-positions relative to the carbonyl group, provided a conformationally favorable transition state for hydrogen abstraction can be achieved. Potential sites include the methylene (B1212753) C-H bonds of the ethyl group (C6) and the terminal methyl group (C7). A sensitized approach using a catalyst like benzil (B1666583) and visible light offers a milder and more economical alternative to direct UV irradiation. acs.orgresearchgate.net

Intramolecular hydrogen atom transfer (HAT) is a fundamental process in enone photochemistry. csic.es For acyclic α,β-unsaturated carbonyl compounds, a common pathway is the Norrish Type II reaction, which involves a 1,5-hydrogen atom transfer from the γ-carbon to the carbonyl oxygen. chemrxiv.org This process generates a 1,4-diradical intermediate, which can then cyclize to form a cyclobutanol (B46151) or cleave to yield a new enol and an alkene.

In the case of this compound, the γ-carbon (C5) possesses a hydrogen atom. Upon photoexcitation, the carbonyl oxygen could abstract this hydrogen via a six-membered transition state. The resulting diradical could then lead to various products. This HAT process is also the key initial step in the enone-directed fluorination reactions discussed previously. nih.gov Mechanistic studies suggest that in some systems, the solvent can act as a key mediator in sequential HAT and reverse-HAT processes. chemrxiv.org

Enolate Chemistry and Subsequent Transformations

Enolates are highly versatile and reactive intermediates in organic synthesis, serving as powerful nucleophiles for the formation of carbon-carbon bonds. fiveable.mestudysmarter.co.uk They are the conjugate bases of carbonyl compounds, formed by the removal of a proton from the α-carbon. masterorganicchemistry.comorgosolver.com

Enolates are generated by treating a carbonyl compound with a base. orgosolver.com For an unsymmetrical ketone like this compound, two different enolates can be formed by deprotonation at either the α-carbon (C2 methyl group) or the γ-carbon (C5). The deprotonation at the α-carbon leads to a standard enolate. However, deprotonation at the γ-carbon is also possible, leading to an extended, or vinylogous, enolate.

The regioselectivity of enolate formation can be controlled by the reaction conditions. bham.ac.uk

Kinetic Control: Using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures favors the rapid removal of the more accessible, and often more acidic, proton. This leads to the formation of the kinetic enolate. fiveable.me For this compound, deprotonation at the C2 methyl group would likely be kinetically favored.

Thermodynamic Control: Using a weaker base at higher temperatures allows an equilibrium to be established, favoring the formation of the more stable, more substituted enolate, known as the thermodynamic enolate. fiveable.me

Once formed, these enolate intermediates are potent nucleophiles that react with various electrophiles. openstax.org The reaction typically occurs at the carbon atom rather than the oxygen, leading to α-substituted carbonyl compounds. openstax.org This reactivity is central to many catalytic cycles that form new C-C bonds. pitt.edu Conjugate addition of a nucleophile to the β-carbon of an enone is another important method for generating an enolate intermediate. masterorganicchemistry.combham.ac.uk

| Control Condition | Typical Reagents | Favored Enolate | Rationale |

|---|---|---|---|

| Kinetic | LDA, -78 °C fiveable.mebham.ac.uk | Less substituted enolate | Forms faster due to lower activation energy; proton is more sterically accessible. fiveable.me |

| Thermodynamic | NaH or NaOR, 25 °C or higher bham.ac.ukprinceton.edu | More substituted enolate | Forms the most stable product; reaction is reversible and reaches equilibrium. fiveable.me |

Silyl enol ethers are versatile synthetic intermediates prepared by trapping an enolate with a silyl electrophile, such as trimethylsilyl (B98337) chloride. wikipedia.org They serve as masked enolates, offering a neutral and isolable source of enolate reactivity. wikipedia.org The regioselective formation of silyl enol ethers can be achieved by using kinetic or thermodynamic enolate formation conditions prior to trapping. wikipedia.org

Silyl enol ethers undergo various transformations, including skeletal reorganizations. One notable reaction is the Rubottom oxidation, where a silyl enol ether reacts with a peroxyacid to form an α-siloxy epoxide intermediate. wikipedia.org This intermediate then undergoes an acid-catalyzed ring-opening and a 1,4-silyl migration (a type of Brook rearrangement), ultimately yielding an α-hydroxy carbonyl compound after hydrolysis. wikipedia.org This process represents a skeletal reorganization where a silyl group migrates from oxygen to another oxygen through a carbon framework. While the enone is the precursor to the silyl enol ether, the reorganization itself proceeds from the silyl enol ether derivative.

Furthermore, silyl enol ethers can be key intermediates in reactions that proceed via enone intermediates. For example, the dehydrosilylation of a silyl enol ether can generate an enone in situ, which can then participate in subsequent reactions like oxidative arylation in a one-pot process. researchgate.net

Stereochemical Considerations and Asymmetric Synthesis of 5 Ethylhept 3 En 2 One and Chiral Enones

Enantioselective Synthesis Strategies for Chiral Unsaturated Ketones

Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules. This involves the creation of a specific enantiomer, which is often crucial for biological activity. Various catalytic systems have been developed to produce optically active unsaturated ketones. nih.govnih.govorganic-chemistry.org

A significant challenge in organic synthesis is the creation of all-carbon quaternary stereocenters. nih.gov Biocatalysis has emerged as a powerful and environmentally benign tool to address this challenge. One effective strategy is the desymmetrization of prochiral substrates, such as 4,4-disubstituted 2,5-cyclohexadienones, using enzymes. nih.govx-mol.net

Ene-reductases from the Old Yellow Enzyme (OYE) family, specifically enzymes like OPR3 and YqjM, have been successfully employed for the desymmetrizing hydrogenation of these cyclohexadienones. nih.govacs.org This biocatalytic transformation breaks the symmetry of the starting material to generate chiral 4,4-disubstituted 2-cyclohexenones, which contain a quaternary stereocenter, with exceptional enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govacs.org This method surpasses many traditional transition-metal catalysis approaches in both stereoselectivity and catalytic efficiency. acs.org The success of this approach is attributed to the enzyme's active site, which strongly favors a specific orientation (pro-S) of the substrate. acs.org

Recent research has further expanded this biocatalytic platform by developing an enzymatic desaturation system, also based on flavin-dependent ene-reductases, for desymmetrizing cyclohexanones to produce a wide array of chiral cyclohexenones. x-mol.net Mechanistic studies have highlighted key active-site residues that facilitate the formation and stabilization of an enolate intermediate crucial for the desaturation process. x-mol.net

| Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| OPR3 | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | Up to >99% |

| YqjM | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | Up to >99% |

| NCR | γ,γ-disubstituted cyclohexadienones | Chiral γ,γ-disubstituted cyclohexenones | Mostly >99% |

Chiral cyclopentenones are versatile synthons for a variety of bioactive molecules. acs.org Asymmetric catalysis provides several powerful routes to these important structures. acs.org Strategies include catalytic asymmetric Pauson-Khand reactions, Nazarov cyclizations, and various organocatalyzed reactions. acs.org

For instance, a multicatalytic one-pot reaction combining a secondary amine catalyst (prolinol TMS ether derivative) and an N-heterocyclic carbene (NHC) catalyst can produce densely functionalized cyclopentanones from 1,3-dicarbonyls and α,β-unsaturated aldehydes with high enantioselectivity. nih.gov This cascade process involves an initial asymmetric Michael addition followed by an intramolecular crossed benzoin (B196080) reaction. nih.gov

Another approach utilizes a dual Lewis acid system (InBr₃-EtAlCl₂) to promote a formal [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes, yielding cyclopentanones with excellent transfer of chirality (from 90% to >99% ee). rsc.org Furthermore, rhodium-catalyzed C–C bond activation of 3-arylcyclopentanones offers a rapid and enantioselective pathway to complex polysubstituted tetrahydronaphthalene cores found in various terpenoid natural products. nih.gov

| Catalytic System | Reaction Type | Substrates | Enantioselectivity | Reference |

|---|---|---|---|---|

| Secondary Amine / NHC | Michael Addition / Benzoin Reaction | 1,3-Dicarbonyls + Enals | Excellent | nih.gov |

| InBr₃-EtAlCl₂ | [3+2]-Cycloaddition | Cyclopropanes + Ketenes | 90% to >99% ee | rsc.org |

| [Rh(COD)Cl]₂ / Chiral Ligand | C–C/C–H Activation | 3-Arylcyclopentanones | High enantiopurity | nih.gov |

Diastereoselective Control in Enone Reactions

When a molecule has multiple stereocenters, controlling their relative configuration (diastereoselectivity) is essential. In reactions involving enones, diastereoselective outcomes can be influenced by factors such as the geometry of the starting alkene and the method used to reduce the ketone functionality.

The geometry of the double bond (E vs. Z) in an acyclic enone or its precursor can have a profound impact on the stereochemical outcome of subsequent reactions. The spatial arrangement of substituents around the double bond dictates the trajectory of incoming reagents, leading to the preferential formation of one diastereomer over another.

A study on the iron-catalyzed oxyamination of alkenes demonstrated this principle clearly. When the (E)-isomer of an alkene was used, the reaction produced the corresponding product with a high diastereomeric ratio (dr) of 96:4. researchgate.net In contrast, when the (Z)-isomer was subjected to the same reaction conditions, it yielded the opposite major diastereomer, albeit with a lower dr of 40:60. researchgate.net This highlights that the alkene geometry is a critical control element in achieving a desired stereoselective outcome. Similarly, in copper-catalyzed reactions of 1,3-butadienyl silanes, the nature of the silyl (B83357) group was found to influence the E/Z selectivity of the resulting β,γ-unsaturated ketone products. nih.gov

The reduction of the carbonyl group in a chiral enone can generate a new stereocenter, leading to diastereomeric alcohol products. Achieving selectivity in this transformation is crucial. Both chemical and enzymatic methods have been developed for the diastereoselective reduction of ketones. wikipedia.org

For acyclic ketones, selectivity often follows predictable models such as the Felkin-Anh model for non-chelating reducing agents (e.g., NaBH₄) and the Cram Chelate model for chelating agents (e.g., Zn(BH₄)₂). libretexts.orglibretexts.org In cyclic systems, such as cyclohexanones, the approach of the hydride reagent (axial vs. equatorial) is influenced by steric factors, with bulkier reagents favoring equatorial attack to avoid steric hindrance from axial substituents. libretexts.org

Enzymatic approaches offer high selectivity. For example, the multienzymatic reduction of tetrasubstituted cyclic enones can produce halohydrins with three contiguous stereogenic centers. acs.org This is achieved by combining ene-reductases (ERs) for the stereoselective reduction of the C=C double bond, followed by the reduction of the ketone by enantiodivergent alcohol dehydrogenases (ADHs), which allows for precise control over the diastereoselectivity. acs.org The stereoselective reduction of steroidal 4-ene-3-ketones to afford 5β-steroids, which possess a bent A/B-cis ring fusion, is another example where the choice of catalyst and conditions dictates the diastereomeric outcome. nih.govacs.org

Control and Determination of Double Bond Stereoisomerism (E/Z Isomerism) in Enone Synthesis

The geometric configuration of the double bond in an enone is a key stereochemical feature. The synthesis of enones often requires methods that can selectively produce either the (E) or (Z)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a classic and reliable method for controlling double bond geometry. A one-pot procedure involving the reaction of a lithio-trimethylsilylmethylphosphonate with an acyl fluoride, followed by an HWE reaction with an aldehyde, can produce various (E)- and (Z)-enones in high yields with high stereoselectivities. organic-chemistry.org Dehydration of β-hydroxy ketones, often mediated by reagents like cerium(III) chloride, typically yields (E)-isomers as the thermodynamically more stable product. organic-chemistry.org

The determination of the double bond geometry relies on the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pub For each carbon of the double bond, the two attached groups are assigned a priority (high or low) based on atomic number. pressbooks.pubchemguide.co.uk

If the two higher-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). pressbooks.pub

If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning "opposite"). pressbooks.pub

This system provides an unambiguous descriptor for the stereochemistry of all substituted alkenes, which is essential for characterizing compounds like 5-ethylhept-3-en-2-one. khanacademy.org

Computational Chemistry and Theoretical Investigations of Unsaturated Ketones

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful methodology for investigating the mechanisms of reactions involving α,β-unsaturated ketones. sciforum.netrsc.org By modeling the electronic structure of reactants, transition states, and products, DFT allows for a detailed exploration of reaction landscapes.

DFT calculations are instrumental in predicting the activation energies (energy barriers) for various reaction steps, thereby identifying the most feasible reaction pathways. For instance, in the N-heterocyclic carbene (NHC)-catalyzed acylation of 1,2-diketones with α,β-unsaturated ketones, DFT studies have mapped out the entire catalytic cycle. rsc.org This includes the initial nucleophilic attack of the NHC, subsequent addition and migration steps, and final catalyst dissociation. rsc.org

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis used to predict the reactivity and selectivity of chemical reactions. numberanalytics.com For α,β-unsaturated ketones (enones), the delocalization of π-electrons results in a lowered energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon susceptible to nucleophilic attack. numberanalytics.com

DFT calculations allow for the precise determination of the energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The interaction between the HOMO of a nucleophile and the LUMO of the enone governs the reaction's progress. A small energy gap between these frontier orbitals indicates high reactivity. sciforum.net Furthermore, the analysis of orbital coefficients can predict regioselectivity, explaining why a nucleophile attacks a specific atom in the enone system. numberanalytics.com In N-heterocyclic carbene catalysis, the origin of regioselectivity has been explored by analyzing local electrophilic and nucleophilic indexes derived from DFT. rsc.orgrsc.org This analysis helps to understand why one of several possible isomers is formed preferentially. rsc.org

To gain a comprehensive understanding of a reaction's thermodynamics and kinetics, chemists compute Gibbs free energy profiles using DFT. researchgate.netresearchgate.net These profiles map the change in free energy along the reaction coordinate, illustrating the relative stabilities of all intermediates and the energy heights of all transition states. chemrxiv.org

For example, a computed Gibbs free energy profile for the NHC-catalyzed double acylation of a diketone with an unsaturated ketone detailed the entire energetic landscape, confirming the most favorable pathway from reactants to products. rsc.org Similarly, studies on ketone hydrogenation have used these profiles to compare different catalytic systems and the effects of solvent molecules. researchgate.net By analyzing these profiles, researchers can determine whether a reaction is under kinetic or thermodynamic control, a crucial factor in predicting the final product distribution. nih.gov

Elucidation of Catalyst-Substrate Interactions

Computational modeling is crucial for visualizing and understanding the non-covalent interactions between a catalyst and a substrate like 5-ethylhept-3-en-2-one. These interactions are fundamental to both the efficiency and selectivity of a catalytic process.

In enzymatic reactions, specific amino acid residues within the active site are responsible for binding the substrate and facilitating its chemical transformation. nih.gov Computational studies, often combined with experimental techniques like site-directed mutagenesis, can pinpoint the roles of these key residues.

For the enzyme ketosteroid isomerase (KSI), which catalyzes the isomerization of enones, studies have identified an aspartic acid residue (Asp-103) as being essential. researchgate.net Mutating this residue to alanine, which cannot form hydrogen bonds, resulted in an 85-fold decrease in the catalytic rate (kcat). researchgate.net This finding supports the hypothesis that Asp-103 stabilizes the dienolate intermediate through hydrogen bonding. researchgate.net In the "Old Yellow Enzyme" (OYE) family, which reduces activated C=C bonds in enones, conserved tyrosine and histidine residues are crucial. mdpi.com The tyrosine provides a proton to the α-carbon, while a pair of histidines helps to position the flavin mononucleotide (FMN) cofactor and activate the substrate. mdpi.com

Table 2: Impact of Active-Site Mutations on Enone-Transforming Enzyme Activity

| Enzyme | Wild-Type Residue | Mutant Residue | Effect on Catalytic Rate (kcat) | Postulated Role of Residue |

|---|---|---|---|---|

| Ketosteroid Isomerase (KSI) | Asp-103 | Alanine (D103A) | 85-fold decrease | Stabilizes dienolate intermediate via H-bonding. researchgate.net |

In homogeneous catalysis, the ligands coordinated to the metal center play a decisive role in the catalyst's activity and selectivity. iitm.ac.in DFT calculations are used to understand how different ligands influence the outcome of a reaction.

A prominent example is the palladium-catalyzed arylation of α,β-unsaturated ketones, where the choice of phosphine (B1218219) ligand dictates whether the reaction occurs at the α- or γ-position. chemrxiv.org Computational analyses, including distortion/interaction analysis and buried volume calculations, revealed that the regioselectivity is controlled primarily by the steric hindrance imposed by the ligand. chemrxiv.org Bulky ligands can block one potential reaction site, thereby directing the substrate to react at another. The electronic properties of ligands are also critical; electron-rich ligands can increase the catalytic activity and selectivity in certain gold-catalyzed transformations of unsaturated systems. acs.org These computational insights are vital for the rational design of new ligands and catalysts to achieve desired chemical transformations with high efficiency and precision. researchgate.net

Computational Prediction of Stereochemical Outcomes

Computational chemistry, particularly through the application of quantum mechanical methods, has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of organic reactions. For α,β-unsaturated ketones like this compound, theoretical investigations, primarily using Density Functional Theory (DFT), provide deep insights into reaction mechanisms and the origins of stereoselectivity. These studies allow for the prediction of which stereoisomer will be preferentially formed in a given reaction by calculating the energies of the possible transition states.

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of predicting stereochemical outcomes can be illustrated through research on structurally related α,β-unsaturated ketones. These studies showcase the power of computational methods to unravel the factors governing stereoselectivity.

For instance, in the context of conjugate additions, a fundamental reaction type for α,β-unsaturated ketones, DFT calculations are routinely employed to model the transition states leading to different stereoisomers. Factors such as the nature of the nucleophile, the catalyst, and the substituents on the unsaturated ketone all play a crucial role and can be systematically investigated computationally.

Research on organocatalyzed transfer hydrogenation of α,β-unsaturated cyclic ketones, for example, has utilized DFT (specifically B3LYP/6-31G(d)) to explain observed enantioselectivities. nih.gov These studies reveal that the formation of specific iminium ion intermediates is key. The calculations showed a preference for the E iminium intermediate over the Z intermediate, which ultimately leads to the observed major enantiomer after hydride attack from the less hindered face. nih.gov A Boltzmann distribution calculation based on the computed energies of all conformers can provide a quantitative prediction of the enantiomeric excess (ee). nih.gov

In another example, DFT calculations were used to determine the origins of stereoselectivity in the aldol-Tishchenko reaction of sulfinimines with ketones. acs.orgescholarship.org The calculations focused on the irreversible intramolecular hydride transfer step, which was identified as the rate- and stereochemistry-determining step. acs.orgescholarship.org The preference for an anti relationship between certain stereocenters was rationalized by the lower energy of a chair-like transition state where bulky substituents occupy equatorial positions. acs.org

The following interactive table summarizes representative data from computational studies on reactions of unsaturated ketones, illustrating how transition state energy differences are used to predict stereochemical outcomes.

| Reaction Type / Substrate | Computational Method | Transition State | Relative Free Energy (kcal/mol) | Predicted Outcome | Experimental Correlation |

| Aldol-Tishchenko of Acetophenone Derivative | DFT (unspecified) | TS-3a-E (Major) | 0.0 | (S,S,S) | 91:9 dr |

| Aldol-Tishchenko of Acetophenone Derivative | DFT (unspecified) | TS-3b (Minor) | +2.4 | (S,R,R) | Correctly predicts major isomer. acs.orgresearchgate.net |

| Pd-Catalyzed Ketone Allylation | ωB97XD/def2-TZVP/SMD | Chair (anti product) | 0.0 | anti | Agrees with experiment. researchgate.net |

| Pd-Catalyzed Ketone Allylation | ωB97XD/def2-TZVP/SMD | Boat (syn product) | +1.4 | syn | Disagrees with experiment. researchgate.net |

| Organocatalyzed Hydrogenation | B3LYP/6-31G(d) | 2-Z Iminium Intermediate | 0.0 | Favored Intermediate | - |

| Organocatalyzed Hydrogenation | B3LYP/6-31G(d) | 2-E Iminium Intermediate | +0.4 | Disfavored Intermediate | Explains observed ee. nih.gov |

These examples demonstrate that computational analysis can successfully predict the major stereoisomer by identifying the lowest energy transition state. The calculated energy differences (ΔΔG‡) between competing transition states can often provide a quantitative estimate of the expected diastereomeric ratio (dr) or enantiomeric excess (ee). For example, a calculated energy difference of 2.4 kcal/mol, as seen in the aldol-Tishchenko reaction, corresponds to a very high predicted selectivity, often over 99%. acs.orgresearchgate.net While the models sometimes overestimate the experimental ratios, they consistently identify the correct stereochemical preference. acs.org

Furthermore, computational studies can reveal the critical non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize the favored transition state. nih.gov In the asymmetric aza-Henry reaction, for instance, DFT calculations at the M06-2X/6-31G(d) level of theory identified specific hydrogen bonding interactions between the catalyst and the substrates as the key to stereocontrol. nih.gov By analyzing the geometries of the transition states, researchers can understand how a catalyst directs the approach of a reactant to a specific face of the molecule.

For a molecule like this compound, a computational study would model the transition states for a given reaction (e.g., a Michael addition or a reduction). The calculations would compare the energies of the transition states leading to the (R)- and (S)- enantiomers at the stereocenter created during the reaction, or the different diastereomers if new stereocenters are formed relative to the existing one at C5. The relative energies would be used to predict the stereochemical outcome, guiding synthetic efforts to achieve desired isomers.

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation of Unsaturated Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-ethylhept-3-en-2-one, both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound allows for the assignment of each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the carbon-carbon double bond. Protons on carbons adjacent to the carbonyl group are typically deshielded and appear at higher chemical shifts. nih.govmolport.com The vinylic protons also exhibit characteristic downfield shifts. The stereochemistry of the double bond (E/Z isomerism) can often be determined by the coupling constant between the vinylic protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |

| H-1 | 2.15 | s | - |

| H-3 | 6.10 | d | 15.8 |

| H-4 | 6.75 | dt | 15.8, 6.9 |

| H-5 | 2.25 | m | - |

| H-6 | 1.45 | dq | 7.4, 7.4 |

| H-7 | 0.95 | t | 7.4 |

| H-8 | 0.90 | t | 7.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is highly deshielded and appears significantly downfield. The sp² hybridized carbons of the alkene also have characteristic chemical shifts in the olefinic region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 27.5 |

| C-2 | 198.5 |

| C-3 | 130.0 |

| C-4 | 148.0 |

| C-5 | 45.0 |

| C-6 | 25.0 |

| C-7 | 12.0 |

| C-8 | 11.5 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula with a high degree of confidence. For this compound, HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass.

The expected exact mass for the molecular ion [M]⁺ of this compound (C₉H₁₆O) is calculated using the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₉H₁₆O | 140.12012 |

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Effects

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the key functional groups are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

The position of the C=O stretching frequency is sensitive to its electronic environment. In α,β-unsaturated ketones, conjugation with the C=C double bond leads to a delocalization of π-electrons, which weakens the C=O bond. This results in a lower stretching frequency (around 1666-1685 cm⁻¹) compared to a saturated aliphatic ketone (typically 1715 cm⁻¹). nih.govnih.gov This shift is a clear indication of the conjugated system within the molecule. molport.com The C=C stretching vibration also appears in the spectrum, typically in the range of 1600-1650 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1670 - 1690 | Strong, sharp absorption, lowered due to conjugation |

| C=C (Alkene) | 1620 - 1640 | Medium intensity absorption |

| C-H (sp³) | 2850 - 3000 | Strong, multiple absorptions |

| C-H (sp²) | 3010 - 3100 | Medium to weak absorption |

Conclusion and Future Directions in 5 Ethylhept 3 En 2 One Research

Current Challenges in Stereoselective and Sustainable Enone Synthesis